molecular formula C10H12BrNO4 B13016635 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13016635
M. Wt: 290.11 g/mol
InChI Key: OSHOJGLVDLPUOJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 1H-pyrrole-2-carboxylic acid, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Protection: The resulting 4-bromo-1H-pyrrole-2-carboxylic acid is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group at the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

    Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Coupling Reactions: Coupling agents (e.g., EDC, DCC), solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

    Substitution Reactions: Substituted pyrrole derivatives.

    Deprotection Reactions: 4-Bromo-1H-pyrrole-2-carboxylic acid.

    Coupling Reactions: Amides, esters, and other derivatives.

Scientific Research Applications

4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.

    4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole-2-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.

    4-Bromo-1-(tert-butoxycarbonyl)-1H-imidazole-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the Boc protecting group provides stability during synthetic transformations, while the bromine atom enables further functionalization through substitution reactions.

Properties

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h4-5H,1-3H3,(H,13,14)

InChI Key

OSHOJGLVDLPUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)O)Br

Origin of Product

United States

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